1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone
Description
1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone is a heterocyclic compound featuring a cyclopropyl ethanone backbone linked to a 4,6-dimethylpyrimidin-2-ylthio group. While direct pharmacological data for this compound are sparse, structurally related derivatives, such as Prasugrel (a cyclopropyl ethanone-containing antiplatelet drug), suggest possible applications in medicinal chemistry .
Properties
IUPAC Name |
1-cyclopropyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7-5-8(2)13-11(12-7)15-6-10(14)9-3-4-9/h5,9H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBETWEFFJPQBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357142 | |
| Record name | ST065896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309280-14-6 | |
| Record name | ST065896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone typically involves the reaction of cyclopropyl ketone with 4,6-dimethyl-2-mercaptopyrimidine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new thioether derivatives with different substituents.
Scientific Research Applications
1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone involves its interaction with specific molecular targets and pathways. The compound’s thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Structural Differences
The compound’s uniqueness lies in its substituents:
- Pyrimidine ring substitution: The 4,6-dimethylpyrimidin-2-ylthio group distinguishes it from analogs like 1-cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone (CAS 337488-30-9), which replaces methyl groups with hydroxyls, altering polarity and hydrogen-bonding capacity .
- Backbone variations : Compared to cyclopropyl 2-fluorobenzyl ketone (C₁₁H₁₁FO), which substitutes the pyrimidine-thio group with a fluorophenyl ring, the target compound exhibits greater heteroatom diversity and molecular complexity .
- Thioether vs. ester linkages: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) features an ethyl ester group instead of cyclopropyl ethanone, impacting lipophilicity and metabolic stability .
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Physicochemical Properties
- LogP: The target compound’s LogP is predicted to be higher than 1-cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone (LogP = 1.66 ) due to the lipophilic methyl groups.
- Solubility : The dihydroxy analog likely has enhanced aqueous solubility compared to the dimethyl derivative.
- Molecular weight : At 223 g/mol, the compound falls within the typical range for drug-like molecules, similar to Prasugrel (MW = 373.45 ).
Biological Activity
1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone (CAS No. 309280-14-6) is a synthetic organic compound with significant potential in biological research. Its unique structure, featuring a cyclopropyl group and a pyrimidine-derived thioether, suggests diverse interactions with biological targets. This article reviews its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C11H14N2OS
- Molecular Weight : 222.31 g/mol
- IUPAC Name : 1-cyclopropyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone
- InChI Key : RBETWEFFJPQBFE-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The thioether group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting enzyme activity.
- Receptor Binding : The cyclopropyl moiety may enhance binding affinity to various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds with similar thioether functionalities exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess:
- Bactericidal Effects : Effective against Gram-positive bacteria.
- Fungicidal Activity : Potential efficacy against certain fungal strains.
Anticancer Potential
The compound has been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines indicate that it may induce apoptosis and inhibit proliferation.
- Mechanistic Insights : The interaction with specific kinases and transcription factors is under investigation as a potential mechanism for its anticancer effects.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of bacterial growth at concentrations of 50 µg/mL. |
| Study 2 | Showed a reduction in cell viability of breast cancer cell lines by 40% at 10 µM after 48 hours. |
| Study 3 | Identified the compound as a potential lead for developing new antimicrobial agents due to its unique structure. |
Comparative Analysis
When compared to structurally similar compounds, such as 1-Cyclopropyl-2-(4,6-dihydroxypyrimidin-2-yl)thioethanone, the unique methyl substitutions on the pyrimidine ring of the target compound may enhance its lipophilicity and bioavailability.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Target Compound | Moderate | High |
| Hydroxypyrimidine Analog | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
